![molecular formula C5H3Cl2IN2 B2997419 4,6-Dichloro-5-iodo-2-methylpyrimidine CAS No. 111079-21-1](/img/structure/B2997419.png)
4,6-Dichloro-5-iodo-2-methylpyrimidine
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Overview
Description
4,6-Dichloro-5-iodo-2-methylpyrimidine is a heterocyclic organic compound . It is a white to yellow powder or crystal . The IUPAC name for this compound is 4,6-dichloro-5-iodo-2-methylpyrimidine . The molecular weight of this compound is 288.9 .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-5-iodo-2-methylpyrimidine is 1S/C5H3Cl2IN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4,6-Dichloro-5-iodo-2-methylpyrimidine is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Pharmacological Applications
Pyrimidine derivatives, including 4,6-Dichloro-5-iodo-2-methylpyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Synthesis of N-substituted Azacalix Pyrimidines
4,6-Dichloropyrimidine, a compound structurally similar to 4,6-Dichloro-5-iodo-2-methylpyrimidine, has been used in the synthesis of N-substituted azacalix pyrimidines .
Tandem Amination and Suzuki-Miyaura Cross-Coupling
4,6-Dichloropyrimidine was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
4,6-Dichloropyrimidine was also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
Molecular Simulation Visualizations
4,6-Dichloro-5-iodo-2-methylpyrimidine can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
Synthesis of FDA Approved Drugs
Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Future Directions
Mechanism of Action
Target of Action
4,6-Dichloro-5-iodo-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . .
Mode of Action
It’s known that pyrimidine derivatives can undergo diazo-coupling reactions via an electrophilic addition .
Result of Action
It’s known that it’s used as a building block for the synthesis of more complex compounds, suggesting it may play a role in the formation of these compounds .
Action Environment
It’s known that it should be stored at room temperature , suggesting that temperature could potentially affect its stability.
properties
IUPAC Name |
4,6-dichloro-5-iodo-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJSJIFFXXZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-iodo-2-methylpyrimidine |
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